

Application Notes and Protocols for Staining Cytoplasmic Elements with Acid Green 16

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Compound of Interest

Compound Name: Acid green 16

Cat. No.: B084260

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Introduction

Acid Green 16, a member of the triarylmethane dye class, is an anionic dye utilized in histology for the differential staining of cellular components.^{[1][2][3]} Its primary application lies in providing contrast to nuclear stains, thereby enabling the clear visualization of cytoplasmic elements, muscle fibers, and collagen.^{[1][4]} The staining mechanism of acid dyes like **Acid Green 16** is based on an electrostatic interaction between the negatively charged dye molecules and positively charged proteins in the cytoplasm and connective tissues at an acidic pH.^[4]

These application notes provide detailed protocols for the use of **Acid Green 16** and similar acid green dyes as cytoplasmic stains for microscopic examination. While specific quantitative data for **Acid Green 16** is limited in the available literature, this document consolidates known properties and provides generalized protocols that can be optimized for specific experimental needs.

Physicochemical Properties and Specifications

A summary of the available physicochemical data for **Acid Green 16** is presented below. It is important to note that detailed photophysical properties required for quantitative fluorescence microscopy, such as quantum yield and photostability, are not well-documented for this specific dye.

Property	Value	Reference
C.I. Name	Acid Green 16	[3]
C.I. Number	44025	[3]
CAS Number	12768-78-4	[3]
Molecular Formula	C ₂₇ H ₂₅ N ₂ NaO ₆ S ₂	[3]
Molecular Weight	560.62 g/mol	[3]
Appearance	Dark green powder	[3]
Solubility	Soluble in water (blue-light green), soluble in ethanol (green)	[3]

Quantitative Data for Microscopic Applications

The following table summarizes recommended starting concentrations and incubation times for acid green dyes in histological and microscopic applications. These are general guidelines and may require optimization based on the specific tissue type, fixation method, and desired staining intensity.

Parameter	Recommended Range/Value	Notes	Reference
Staining Solution Concentration	0.1% - 0.2% (w/v) in aqueous solution	For general cytoplasmic and collagen staining in fixed tissues. Often contains acetic acid to achieve an acidic pH.	[5][6]
Incubation Time (Fixed Tissues)	1 - 5 minutes	Dependent on desired staining intensity and tissue type. Shorter times may favor staining of smaller structures, while longer times favor larger structures.	[4]
Live-Cell Staining Concentration	Not Recommended	Information on the use of Acid Green 16 for live-cell imaging is not available. Many histological dyes exhibit cytotoxicity.	[7][8]
Nuclear Counterstain Compatibility	Hematoxylin, DAPI, Hoechst	Acid green dyes provide good color contrast with blue and red nuclear stains.	[2][9][10][11]

Experimental Protocols

Protocol 1: Cytoplasmic Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general procedure for staining the cytoplasm of formalin-fixed, paraffin-embedded (FFPE) tissue sections with an acid green solution.

Materials:

- **Acid Green 16** powder
- Distilled water
- Glacial acetic acid
- Xylene
- Ethanol (100%, 95%, 70%)
- Harris' Hematoxylin (or other nuclear stain)
- 1% Acid Alcohol (1% HCl in 70% ethanol)
- Bluing agent (e.g., Scott's tap water substitute or 0.2% ammonia water)
- Mounting medium
- Microscope slides and coverslips

Reagent Preparation:

- 0.2% Acid Green Staining Solution: Dissolve 0.2 g of **Acid Green 16** powder in 100 mL of distilled water. Add 0.2 mL of glacial acetic acid and filter the solution.[\[5\]](#)

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer slides through two changes of 100% ethanol for 3 minutes each.
 - Transfer to 95% ethanol for 3 minutes.
 - Transfer to 70% ethanol for 3 minutes.

- Rinse in running tap water for 5 minutes.[\[4\]](#)
- Nuclear Staining:
 - Stain in Harris' Hematoxylin for 5-15 minutes.
 - Wash in running tap water for 1-5 minutes.
 - Differentiate in 1% Acid Alcohol for a few seconds (dip until the cytoplasm is pale pink).
 - Wash in running tap water.
 - Blue in a suitable bluing agent for 30-60 seconds.
 - Wash in running tap water for 5 minutes.[\[4\]](#)
- Cytoplasmic Staining:
 - Immerse slides in the 0.2% Acid Green staining solution for 1-5 minutes.[\[4\]](#)
 - Briefly wash in distilled water to remove excess stain.[\[4\]](#)
- Dehydration, Clearing, and Mounting:
 - Dehydrate through graded alcohols: 95% ethanol (2 changes of 1 minute each), followed by 100% ethanol (2 changes of 2 minutes each).[\[4\]](#)
 - Clear in two changes of xylene for 5 minutes each.[\[4\]](#)
 - Mount with a permanent mounting medium.

Expected Results:

- Nuclei: Blue/Violet
- Cytoplasm and Muscle: Green
- Collagen: Green

Protocol 2: Counterstaining with DAPI for Fluorescence Microscopy

This protocol describes the use of an acid green dye as a cytoplasmic counterstain in conjunction with the nuclear stain DAPI for fluorescence microscopy of fixed cells.

Materials:

- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization)
- 0.2% Acid Green Staining Solution
- DAPI stock solution (e.g., 1 mg/mL)
- Antifade mounting medium

Procedure:

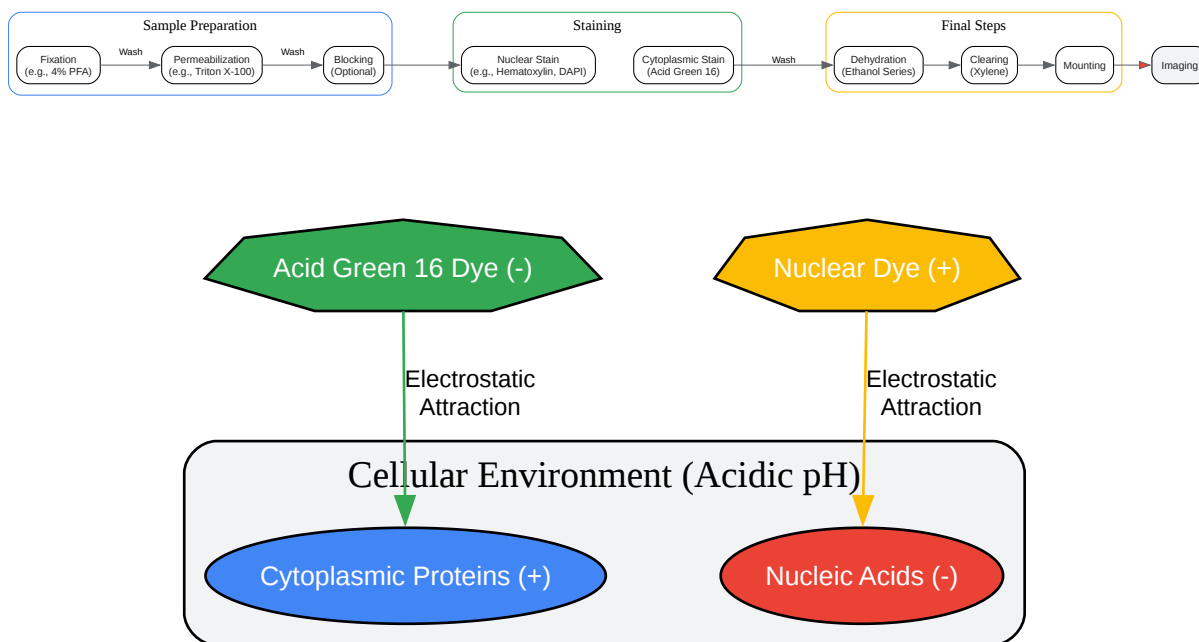
- Cell Fixation and Permeabilization:
 - Wash cells twice with PBS.
 - Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash cells three times with PBS for 5 minutes each.
 - Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash cells three times with PBS for 5 minutes each.
- Cytoplasmic Staining:
 - Incubate cells with 0.2% Acid Green staining solution for 1-5 minutes at room temperature.

- Wash cells three times with PBS for 5 minutes each to remove unbound dye.
- Nuclear Staining:
 - Dilute DAPI stock solution to a working concentration of 300 nM in PBS.[\[9\]](#)[\[10\]](#)
 - Incubate cells with the DAPI working solution for 1-5 minutes at room temperature, protected from light.[\[9\]](#)[\[10\]](#)
 - Wash cells three times with PBS for 5 minutes each.[\[10\]](#)
- Mounting:
 - Mount coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslip with nail polish.
 - Store slides at 4°C, protected from light.

Imaging:

- Visualize DAPI with a standard DAPI filter set (Excitation ~360 nm, Emission ~460 nm).
- Visualize Acid Green with a standard green fluorescence filter set (e.g., FITC/GFP filter set).
Note that the optimal excitation and emission wavelengths for **Acid Green 16** are not well-documented, so some optimization of filter selection may be necessary.

Visualizations



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